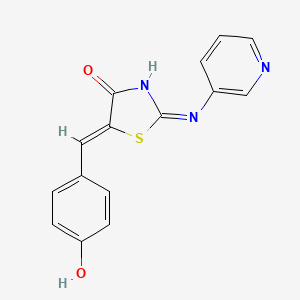![molecular formula C22H10N6O2 B6121004 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile, also known as IQN-17, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. This molecule is a member of the indoloquinazoline family and has been shown to have anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by this compound leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in cancer cells, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of multiple cancer cell lines at low concentrations. However, one limitation of using this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. One area of research is to further understand the mechanism of action of this compound. This will help to identify potential targets for the development of new anti-cancer therapies. Another area of research is to investigate the potential therapeutic applications of this compound for inflammatory diseases. Additionally, research could focus on developing more soluble forms of this compound for easier use in lab experiments.
Métodos De Síntesis
The synthesis of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile involves a multi-step process that begins with the reaction of 4-nitrophthalonitrile with 2-aminobenzylamine to form 4-(2-aminobenzylamino)nitrophthalonitrile. This intermediate is then reacted with 2-chloro-6-nitrobenzyl chloride to form this compound. The final product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of multiple cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
Propiedades
IUPAC Name |
4-indolo[3,2-b]quinoxalin-6-yl-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N6O2/c23-11-13-9-19(20(28(29)30)10-14(13)12-24)27-18-8-4-1-5-15(18)21-22(27)26-17-7-3-2-6-16(17)25-21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIKKSKGAXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C(=C5)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B6120921.png)
![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6120927.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-furandione](/img/structure/B6120933.png)
![4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B6120940.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)

![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6120981.png)
![3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)

![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)
![2-[2-({4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6121008.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121013.png)